

Application Notes and Protocols for In Vivo Administration of AZ11657312

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Compound of Interest

Compound Name: AZ11657312

Cat. No.: B1665888

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Introduction

AZ11657312 is a potent and selective antagonist of the P2X7 receptor, suitable for preclinical in vivo studies.[1] Proper vehicle selection and formulation are critical for ensuring accurate and reproducible results in animal models. This document provides a recommended vehicle for the oral administration of **AZ11657312**, along with a detailed protocol for its preparation and administration. The recommended vehicle is based on common and well-tolerated formulations used in preclinical oral dosing of small molecules, particularly those with limited aqueous solubility.

Recommended Vehicle and Formulation

For in vivo oral administration of **AZ11657312** in rodents, a suspension in 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water is recommended. This vehicle is widely used in preclinical studies due to its ability to create stable suspensions of poorly soluble compounds and its good tolerability in animal models.[2][3][4]

Rationale for Vehicle Selection:

- **Suspending Properties:** Methylcellulose is a suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the compound and ensuring a homogenous dose can be administered.[2]

- **Wetting Agent:** Tween® 80 (Polysorbate 80) acts as a non-ionic surfactant or wetting agent, which helps to disperse the hydrophobic drug particles in the aqueous medium, leading to a more uniform suspension.[2][3]
- **Biocompatibility:** This vehicle composition is generally well-tolerated by common laboratory animal species, such as rats and mice, when administered orally.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended vehicle and the administration of **AZ11657312**.

Parameter	Value	Reference
Compound	AZ11657312	[1]
Route of Administration	Oral (gavage)	[1]
Animal Model	Rat	[1]
Recommended Dosage	30 - 60 mg/kg (BID)	[1]
Vehicle Composition		
Methylcellulose	0.5% (w/v)	[2][3]
Tween® 80	0.2% (v/v)	[2][3]
Solvent	Sterile Water for Injection	[2][3]
Typical Dosing Volume	5 - 10 mL/kg	[2]

Experimental Protocols

Preparation of 0.5% Methylcellulose with 0.2% Tween® 80 Vehicle

This protocol describes the preparation of 100 mL of the vehicle.

Materials:

- Methylcellulose (viscosity 400 cP)
- Tween® 80 (Polysorbate 80)
- Sterile Water for Injection (or equivalent purified water)
- Sterile magnetic stir bar and stir plate
- Sterile graduated cylinders and beakers
- Autoclave (optional, for sterilization of components)

Protocol:

- **Heat Water:** Heat approximately 50 mL of sterile water to 60-70°C in a sterile beaker with a sterile magnetic stir bar.
- **Disperse Methylcellulose:** Slowly add 0.5 g of methylcellulose to the heated water while stirring vigorously. The methylcellulose will not dissolve at this stage but will form a uniform dispersion. Continue stirring for approximately 15-20 minutes.
- **Cool the Mixture:** Remove the beaker from the heat and place it in an ice bath to cool. Add 49.8 mL of cold sterile water to bring the total volume to nearly 100 mL. Continue stirring until the solution becomes clear and viscous. This may take 20-30 minutes.
- **Add Tween® 80:** Once the methylcellulose solution is clear and cool, add 0.2 mL of Tween® 80. Continue to stir until the Tween® 80 is fully incorporated and the solution is homogenous.
- **Final Volume Adjustment:** Adjust the final volume to 100 mL with cold sterile water.
- **Storage:** Store the prepared vehicle at 2-8°C. The vehicle is typically stable for up to one week.

Preparation of AZ11657312 Suspension and Administration

Materials:

- **AZ11657312** compound
- Prepared 0.5% Methylcellulose with 0.2% Tween® 80 vehicle
- Analytical balance
- Mortar and pestle (optional, for particle size reduction)
- Homogenizer or sonicator
- Oral gavage needles appropriate for the animal size
- Syringes

Protocol:

- Calculate Required Amounts: Based on the desired dose (e.g., 30 mg/kg) and the dosing volume (e.g., 10 mL/kg), calculate the final concentration of **AZ11657312** required in the vehicle (e.g., 3 mg/mL).
- Weigh Compound: Accurately weigh the required amount of **AZ11657312**.
- Prepare Suspension:
 - Add the weighed **AZ11657312** powder to a suitable container.
 - Add a small volume of the prepared vehicle and triturate (if using a mortar and pestle) or vortex to create a smooth paste. This helps to ensure the compound is well wetted.
 - Gradually add the remaining volume of the vehicle while continuously mixing.
 - Use a homogenizer or sonicator to ensure a uniform and fine suspension. The suspension should be milky and free of large agglomerates.
- Administration:
 - Before each administration, thoroughly mix the suspension to ensure homogeneity.

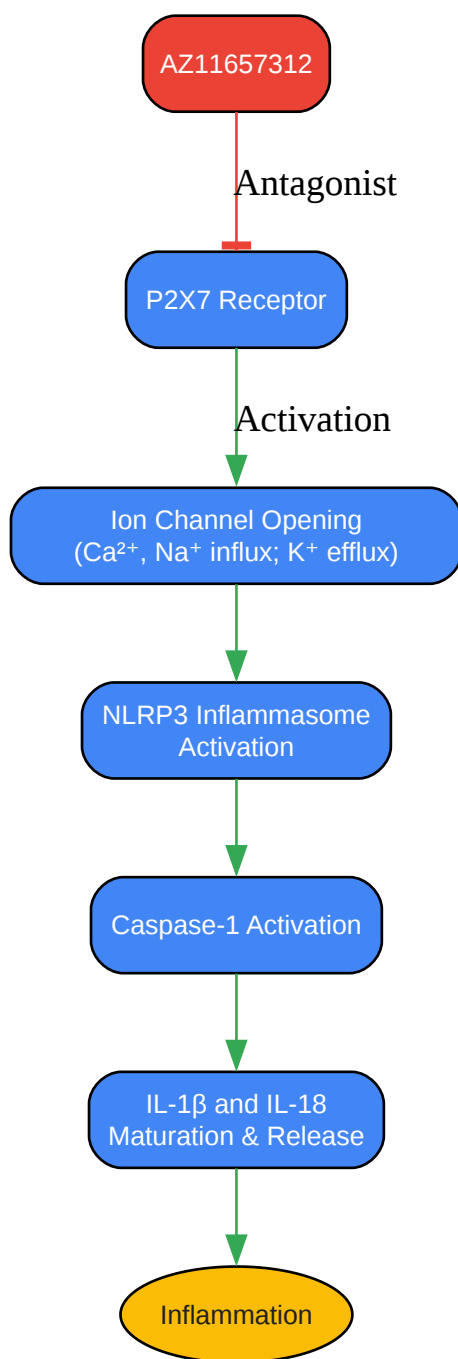
- Withdraw the calculated dose volume into a syringe fitted with an appropriate oral gavage needle.
- Administer the suspension to the animal via oral gavage.

Visualizations



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Caption: Workflow for vehicle preparation and administration of **AZ11657312**.



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Caption: Simplified signaling pathway of P2X7 receptor antagonism by **AZ11657312**.

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